molecular formula C10H15ClN2O B3216729 2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride CAS No. 1172726-20-3

2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride

Cat. No.: B3216729
CAS No.: 1172726-20-3
M. Wt: 214.69 g/mol
InChI Key: CYSZMVVRIHNMBC-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride is an acetamide derivative featuring a methylamino group (-NHCH₃) at the second carbon of the acetamide backbone and a 4-methylphenyl (p-tolyl) group as the N-substituent. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research. The compound is cataloged as a research chemical, with commercial availability noted in specialized catalogs (e.g., CymitQuimica, Ref: 10-F642474) .

Properties

IUPAC Name

2-(methylamino)-N-(4-methylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8-3-5-9(6-4-8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSZMVVRIHNMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride typically involves the reaction of 4-methylacetophenone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Organic Synthesis

2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride serves as a crucial building block in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules in medicinal chemistry and materials science .

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that it may influence serotonin levels, indicating potential use in treating depression.
  • Neuroprotective Properties : The compound has shown promise in protecting neuronal cells, possibly through antioxidant mechanisms or by enhancing neurotrophic factors.
  • Antimicrobial Activity : Some investigations have reported antibacterial properties against certain Gram-positive and Gram-negative bacteria, although further studies are required to confirm these effects.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in increased serotonin levels, which correlated with reduced depressive-like behaviors. This suggests its potential as a therapeutic agent for mood disorders.

Case Study 2: Neuroprotection

In vitro experiments revealed that the compound could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its capacity to enhance the expression of neurotrophic factors, which are crucial for neuronal survival and function.

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry as an intermediate for synthesizing various drugs. Its role in producing specialty chemicals further highlights its industrial significance .

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Substituted 2-Arylacetamides

  • N-(2-Chlorophenyl)-2-(methylamino)acetamide hydrochloride (): Structure: Substitutes 4-methylphenyl with 2-chlorophenyl. Applications: Used in pharmacological studies, though specific data is unavailable .
  • N-(3-Ethynylphenyl)-2-(methylamino)acetamide hydrochloride (): Structure: Features an ethynyl group at the phenyl meta-position. Molecular weight: 224.69 g/mol .
  • N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide hydrochloride (): Structure: Incorporates a piperidinyl group and a benzyl-substituted 4-methylphenyl.

Pharmacologically Active Acetamides

  • Alachlor ():

    • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
    • Properties : Herbicide with a chloro and methoxymethyl substituent.
    • Applications : Widely used in agriculture; acts by inhibiting very-long-chain fatty acid synthesis .
  • N-Substituted 2-Arylacetamides ():

    • Structure : Variants include dichlorophenyl and pyrazolyl groups.
    • Properties : Demonstrated structural similarity to benzylpenicillin, suggesting antimicrobial or coordination chemistry applications. Crystal structures reveal planar amide groups and hydrogen-bonded dimers .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (HCl Salt) Applications
2-(Methylamino)-N-(4-methylphenyl)acetamide HCl C₁₁H₁₅ClN₂O* ~224.7 (estimated) 4-Methylphenyl, methylamino High (polar solvents) Research chemical
N-(2-Chlorophenyl) analog () C₁₀H₁₂Cl₂N₂O 235.12 2-Chlorophenyl Moderate Pharmacological studies
Alachlor () C₁₄H₂₀ClNO₂ 269.77 2,6-Diethylphenyl, methoxymethyl Low (lipophilic) Herbicide
N-(3-Ethynylphenyl) analog () C₁₁H₁₃ClN₂O 224.69 3-Ethynylphenyl Moderate Click chemistry probes

*Estimated based on structural analogs.

Key Research Findings

  • Structural Flexibility : The planar amide group in 2-arylacetamides enables hydrogen bonding, influencing crystal packing and ligand-receptor interactions (e.g., ) .
  • Pharmacological Potential: Substitutions on the phenyl ring (e.g., ethynyl, chloro) modulate bioactivity. For example, 2-[4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide () is studied in enzyme inhibition contexts .
  • Agricultural Relevance : Chloro-substituted acetamides () highlight the role of halogenation in pesticidal activity .

Biological Activity

2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride, also known by its CAS number 64642-17-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of N-arylacetamides have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range significantly, suggesting a promising potential for antimicrobial applications .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Compounds with similar functional groups have demonstrated the ability to inhibit the growth of various cancer cell lines. Research indicates that modifications in the phenyl ring can enhance the anticancer activity of such compounds.

Neuropharmacological Effects

There is emerging evidence that compounds within this chemical class may also influence neurological pathways. For example, studies involving similar methylamino derivatives have shown effects on neurotransmitter systems, which could imply potential uses in treating neurological disorders .

Target Enzymes and Pathways

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors involved in inflammation and pain pathways. For instance, some related compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring can significantly influence both antimicrobial and anticancer activities. For example, electron-donating groups tend to enhance activity against certain bacterial strains .

Absorption and Distribution

The pharmacokinetic profile of this compound suggests moderate solubility characteristics that may influence its absorption and distribution in biological systems. Compounds with similar structures typically exhibit favorable absorption rates when administered orally or intravenously.

Metabolism and Excretion

Metabolic pathways for this compound are expected to involve phase I and phase II reactions, leading to the formation of various metabolites. The excretion route primarily involves renal clearance, which is common for small organic molecules with polar functional groups.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
2-Azido-N-(4-methylphenyl)acetamideAntibacterial0.0195
N-(4-amino-2-methylphenyl)acetamideAntifungal16.69
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazoleAnticancerVariable

Notable Research Studies

  • Antimicrobial Activity Study : A study examining various N-arylacetamides found that modifications at the para position significantly increased antibacterial potency against E. coli and Bacillus species .
  • Anticancer Activity Assessment : Research indicated that certain derivatives could inhibit cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Neuropharmacological Investigation : A study exploring the effects of methylamino derivatives on neurotransmitter release showed promising results in modulating serotonin levels, suggesting potential applications in mood disorders.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference Example
X-ray CrystallographyR-factor ≤ 0.05, θ range 3–30°R = 0.037 for 2-(4-chlorophenyl)acetamide
1H^1H-NMR (400 MHz, DMSO-d6)δ 2.8–3.1 (N–CH3), δ 7.2–7.4 (aryl H)δ 2.95 (s, 3H) in N-ethylpiperidine analogs

Q. Table 2. Hazard Mitigation Strategies

RiskMitigationSource
InhalationFume hood use during HCl gas generation
Skin ContactNitrile gloves + 10% ethanol decontamination

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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